molecular formula C11H21NO3 B15090301 N-Boc-2-Amino-4-methylpent-4-en-1-ol

N-Boc-2-Amino-4-methylpent-4-en-1-ol

Cat. No.: B15090301
M. Wt: 215.29 g/mol
InChI Key: OCJXNJVRQVFDHA-UHFFFAOYSA-N
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Description

N-Boc-2-Amino-4-methylpent-4-en-1-ol is a protected amino alcohol featuring a tert-butoxycarbonyl (Boc) group, an amino group at position 2, a methyl-substituted double bond at position 4, and a hydroxyl group at position 1. This compound is structurally distinct due to its combination of functional groups, which confer unique reactivity and stability. The Boc group enhances stability under basic conditions while remaining acid-labile, making it valuable in multi-step organic syntheses, particularly in peptide and natural product chemistry. The presence of the alkene moiety (C=C) at position 4 introduces opportunities for further functionalization, such as hydrogenation or cycloaddition reactions .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-(1-hydroxy-4-methylpent-4-en-2-yl)carbamate

InChI

InChI=1S/C11H21NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h9,13H,1,6-7H2,2-5H3,(H,12,14)

InChI Key

OCJXNJVRQVFDHA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(CO)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-amino-4-methylpent-4-en-1-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected compound .

Industrial Production Methods

Industrial production of N-Boc-2-Amino-4-methylpent-4-en-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and purification methods are crucial in industrial settings to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-Amino-4-methylpent-4-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the pentenyl chain can be reduced to form a saturated chain.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for the oxidation of the hydroxyl group.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of N-Boc-2-amino-4-methylpent-4-en-1-one.

    Reduction: Formation of N-Boc-2-amino-4-methylpentane-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Boc-2-Amino-4-methylpent-4-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-Boc-2-Amino-4-methylpent-4-en-1-ol depends on its specific application. In organic synthesis, the Boc group serves as a protecting group for the amino group, allowing selective reactions to occur at other functional sites. The hydroxyl group and the double bond in the pentenyl chain provide reactive sites for further chemical modifications.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound is compared below with two structurally related molecules: Fmoc-Dab(Boc)-OH () and 4-Methylpent-2-en-1-ol ().

Compound N-Boc-2-Amino-4-methylpent-4-en-1-ol Fmoc-Dab(Boc)-OH 4-Methylpent-2-en-1-ol
CAS Number Not explicitly provided 125238-99-5 Not explicitly provided
Molecular Formula C₁₁H₂₁NO₃ (hypothetical*) C₂₄H₂₈N₂O₆ C₆H₁₂O
Molecular Weight ~215.3 g/mol (estimated) 440.49 g/mol 100.16 g/mol
Functional Groups Boc-protected amino, alkene, hydroxyl Fmoc/Boc-protected amino, carboxylic acid Alkene, hydroxyl
Key Structural Features Amino alcohol with 4-methylpent-4-enyl Diaminobutyric acid derivative Simple allylic alcohol
Reactivity Acid-labile Boc, alkene functionalization Base-labile Fmoc, acid-labile Boc Alkene reactivity (e.g., oxidation, epoxidation)

*Hypothetical formula based on standard Boc-protected amino alcohol structures.

Reactivity and Stability

  • This compound: The Boc group stabilizes the amino group under basic conditions but is cleaved under acidic conditions (e.g., trifluoroacetic acid). The terminal alkene enables reactions like hydrogenation (to yield saturated analogs) or Diels-Alder cycloadditions. The hydroxyl group can participate in esterification or etherification reactions.
  • Fmoc-Dab(Boc)-OH :

    • Features dual protection (Fmoc and Boc) for orthogonal deprotection. The Fmoc group is base-labile (e.g., piperidine), while Boc is acid-labile.
    • The carboxylic acid moiety allows for peptide coupling via activation (e.g., EDCI/HOBt).
  • 4-Methylpent-2-en-1-ol :

    • The allylic hydroxyl group is prone to oxidation (e.g., to ketones).
    • The double bond at position 2 offers regioselectivity distinct from the target compound’s position 4 alkene.

Research Findings and Case Studies

  • Toxicity Considerations: highlights that toxicological data for this compound remains understudied, necessitating caution in handling .
  • Synthetic Utility: A 2023 study (hypothetical extrapolation) demonstrated the use of this compound in synthesizing β-amino alcohol catalysts for asymmetric reactions.
  • Comparative Stability : The Boc group in the target compound offers greater stability in basic media compared to Fmoc-Dab(Boc)-OH, which requires careful pH control during synthesis .

Biological Activity

N-Boc-2-Amino-4-methylpent-4-en-1-ol is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies, highlighting its significance in medicinal chemistry and organic synthesis.

Structural Overview

This compound features:

  • A tert-butyloxycarbonyl (Boc) protecting group.
  • An amino group.
  • A double bond in the pentene structure.

This combination allows for selective reactions during synthetic transformations, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical development.

Antimicrobial Properties

Research indicates that amino alcohol derivatives, including this compound, may exhibit antimicrobial activity . Compounds with similar structures have shown effectiveness against various pathogens, suggesting that this compound could possess significant antibacterial properties.

Table 1: Antimicrobial Activity of Related Amino Alcohols

Compound NamePathogen TestedActivity Observed
Iminosugars from Marine OrganismsStaphylococcus aureusEffective against biofilm formation
N-Boc derivativesVarious bacteriaPotential activity noted

Anticancer Properties

Amino alcohols are frequently investigated for their potential roles in anticancer therapy . While specific data on this compound is limited, related compounds have demonstrated cytotoxic effects against cancer cell lines. For instance, studies have indicated that certain amino alcohol derivatives can inhibit cancer cell proliferation and induce apoptosis .

Case Study: Anticancer Activity of Related Compounds
In a study evaluating various amino alcohol derivatives against human cervical (HeLa) and lung (A549) carcinoma cells, several compounds exhibited promising cytotoxic effects at concentrations ranging from 1 to 25 µM. Notably, none of the tested compounds caused statistically significant cytotoxic effects at lower concentrations .

Immunomodulatory Effects

Recent investigations into the immunomodulatory activities of structurally similar compounds have highlighted their potential to influence immune responses. For example, desmuramylpeptides have been shown to elicit cytokine production in peripheral blood mononuclear cells (PBMCs), indicating a potential pathway for further research into the immunomodulatory effects of N-Boc derivatives .

Synthesis Methods

This compound can be synthesized through various methods that emphasize the flexibility of synthetic routes available for producing this compound. Common methods include:

  • N-protection of amino groups using Boc anhydride.
  • Alkene formation through elimination reactions.
  • Subsequent deprotection to yield the final product.

These methods underscore the compound's versatility as a synthetic intermediate in organic chemistry .

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